

# In-Depth Technical Guide: 2-Phenyl-2-(pyridin-2-yl)acetonitrile

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Compound of Interest		
Compound Name:	2-(3-Phenylpyridin-2-yl)acetonitrile	
Cat. No.:	B578174	Get Quote

Introduction: This technical guide provides a comprehensive overview of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, a heterocyclic compound of interest to researchers in organic synthesis and drug development. The available scientific literature predominantly focuses on this specific isomer. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its applications as a versatile chemical intermediate.

### **Core Data and Identifiers**

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a well-characterized compound with several key identifiers and properties summarized below for easy reference.

**Chemical Identifiers** 

Identifier Type	Value
CAS Number	5005-36-7[1][2][3][4][5]
IUPAC Name	phenyl(pyridin-2-yl)acetonitrile[5][6]
Synonyms	$\alpha$ -Phenyl-2-pyridineacetonitrile, 2- Pyridylphenylacetonitrile, $\alpha$ -Phenyl- $\alpha$ -(2-pyridyl)acetonitrile[3][7]
Molecular Formula	C13H10N2[2]
InChl Key	CAXNYFPECZCGFK-UHFFFAOYSA-N[1][5]
MDL Number	MFCD00023497[5]



**Physicochemical Properties** 

Property	Value
Molecular Weight	194.23 g/mol [1]
Appearance	White to Off-White Solid[2]
Melting Point	83-88.5 °C[2][6]
Boiling Point	150 °C at 2 mmHg[2] / 134-136 °C at 0.07 mmHg[6]
Density	1.124±0.06 g/cm³ (Predicted)[2]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol[2]
рКа	4.18±0.10 (Predicted)[2]
Storage	Sealed in a dry place at 2-8°C[2] or room temperature[5]

## **Experimental Protocols**

The synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is typically achieved through a nucleophilic substitution reaction. The following protocol is based on established laboratory procedures.[6]

# Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile[6]

#### Materials:

- Phenylacetonitrile (46.8 g, 0.40 mole)
- Sodium amide (31.2 g, 0.80 mole)
- 2-Bromopyridine (63.6 g, 0.40 mole)
- Dry Toluene (300 ml total)
- Water



- 6 N Hydrochloric acid
- 50% Sodium hydroxide solution
- Ether
- Sodium sulfate
- · Isopropyl ether

#### Equipment:

- · 2-liter, three-neck round-bottom flask
- Dropping funnel
- Thermometer
- Mechanical stirrer
- Condenser with sodium hydroxide protection
- · Ice bath

### Procedure:

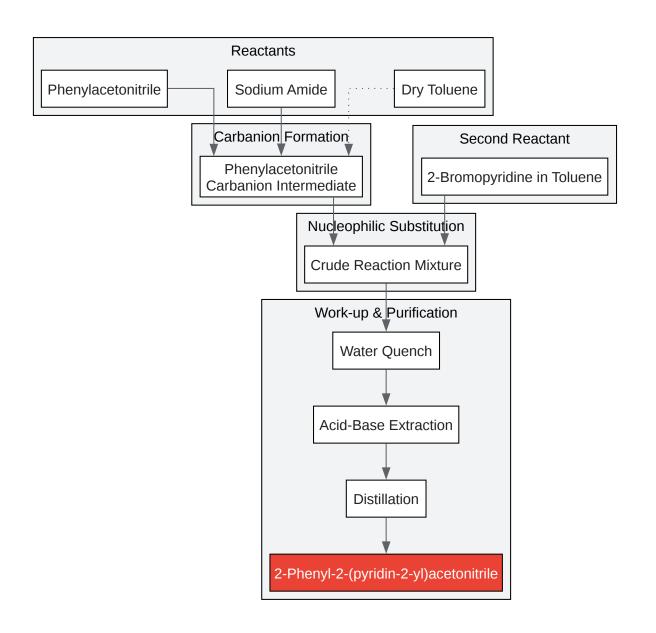
- Carbanion Formation:
  - Suspend powdered sodium amide in 200 ml of dry toluene in the reaction flask.
  - Add phenylacetonitrile dropwise to the stirred suspension, maintaining the temperature between 30-35°C using an ice bath.
  - After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring. This step generates the phenylacetonitrile carbanion.
- Nucleophilic Substitution:
  - Dissolve 2-bromopyridine in 100 ml of toluene.



- Add the 2-bromopyridine solution dropwise to the refluxing mixture at a rate that maintains reflux.
- After the addition is complete, continue stirring and refluxing for an additional 3 hours.
- Work-up and Purification:
  - Cool the reaction mixture to 25°C.
  - Cautiously add approximately 300 ml of water to quench the reaction.
  - Separate the organic and aqueous phases.
  - Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6
     N hydrochloric acid.
  - Basify the combined acidic extracts with 50% sodium hydroxide solution, ensuring cooling during the process.
  - Extract the basic aqueous layer with ether.
  - Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.
  - Distill the residue to obtain the product. The yield is approximately 41.7 g (54%).
- Recrystallization:
  - The distilled product, which may crystallize, can be further purified by recrystallization from isopropyl ether to yield crystals with a melting point of 87-88.5°C.

# Visualizations Synthesis Workflow





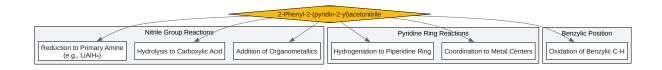
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Caption: Workflow for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.



## **Chemical Reactivity and Potential Transformations**

The structure of 2-Phenyl-2-(pyridin-2-yl)acetonitrile allows for several chemical transformations, making it a valuable intermediate.



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Caption: Potential chemical transformations of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

## **Applications in Research and Drug Development**

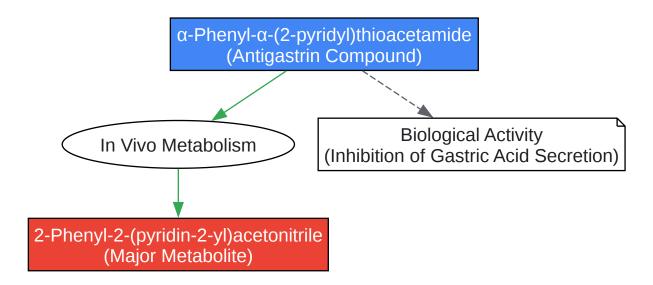
2-Phenyl-2-(pyridin-2-yl)acetonitrile and its structural class,  $\alpha$ -pyridyl nitriles, are significant in medicinal chemistry and organic synthesis.[1]

- Metabolite Studies: It has been identified as the major metabolite of α-phenyl-α-(2-pyridyl)thioacetamide (also known as SC 15396 or antigastrin), a compound investigated for its gastric acid secretion inhibitory properties.[1][2][4] This highlights its biological relevance.
- Intermediate for Heterocycles: The compound is a key precursor for synthesizing various
  nitrogen-containing heterocyclic compounds, which are prominent structures in
  pharmaceuticals and agrochemicals.[1] For instance, it is a substrate for creating
  polysubstituted indolizines, a class of compounds with notable pharmaceutical applications.
  [1]
- Scaffold in Organic Synthesis: The molecule contains a versatile nitrile group and a pyridine
  ring. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or
  reacted with organometallic reagents to form ketones.[1] The pyridine ring offers a site for
  functionalization and can act as a ligand for metal catalysts.[1]



## **Biological Activity Relationship**

The role of 2-Phenyl-2-(pyridin-2-yl)acetonitrile as a metabolite is a key aspect of its biological significance.



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Caption: Relationship as a major metabolite of an antigastrin compound.

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